![molecular formula C18H15F2N3O2 B3007966 N-[4-(1-{[(3-甲基丁基)氨基]羰基}环丙基)苯基]噻吩-2-羧酰胺 CAS No. 1115871-38-9](/img/structure/B3007966.png)

N-[4-(1-{[(3-甲基丁基)氨基]羰基}环丙基)苯基]噻吩-2-羧酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

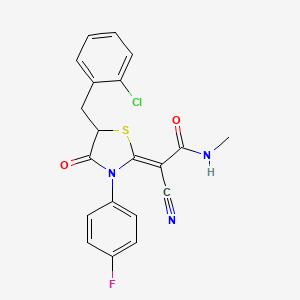

The compound N-[4-(1-{[(3-methylbutyl)amino]carbonyl}cyclopropyl)phenyl]thiophene-2-carboxamide is a thiophene derivative, which is a class of compounds known for their diverse biological activities. Thiophene derivatives have been extensively studied due to their potential therapeutic applications, including antiarrhythmic, serotonin antagonist, and antianxiety activities . The specific compound is not directly mentioned in the provided papers, but insights can be drawn from the general behavior of thiophene derivatives and their interactions with biological systems.

Synthesis Analysis

The synthesis of thiophene derivatives can involve various starting materials and reagents to introduce different functional groups that modulate the compound's properties. For example, the synthesis of a series of novel thiophene derivatives was achieved by reacting 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide with different organic reagents . The synthesis process is typically confirmed by spectroscopic methods such as IR, 1H NMR, and MS, along with elemental analysis to ensure the correct structure of the synthesized compounds.

Molecular Structure Analysis

Thiophene derivatives exhibit a range of molecular conformations that can influence their biological activity. X-ray crystal structural analysis and spectroscopic studies, such as IR and NMR, are used to determine these conformations. For instance, N-glycosyl-thiophene-2-carboxamides were found to adopt Z-anti structures with the pyranose rings in the 4C1 conformation. The s-cis conformation of the carbonyl oxygen and sulfur of the thiophene was more stable than the s-trans isomer, as shown by DFT and MP2 calculations .

Chemical Reactions Analysis

The reactivity of thiophene derivatives can be influenced by the presence of substituents on the thiophene ring. The introduction of glycosyl groups, for example, has been shown to affect the compound's ability to inhibit DNA synthesis in certain cell types. The acetylation of these glycoconjugates significantly enhances their inhibitory effects, suggesting that modifications to the thiophene derivatives can alter their chemical reactivity and biological properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives are closely related to their structure. The presence of different substituents can affect properties such as solubility, stability, and the ability to cross cell membranes. For instance, per-O-acetylated analogues of glycoconjugates were more effective inhibitors than their non-acetylated counterparts, indicating that acetylation improves membrane transport efficiency . Additionally, the stability of different conformers, as determined by computational studies, can provide insights into the preferred states of these molecules under physiological conditions .

Relevant Case Studies

While the provided papers do not mention specific case studies involving N-[4-(1-{[(3-methylbutyl)amino]carbonyl}cyclopropyl)phenyl]thiophene-2-carboxamide, they do report on the biological activities of related thiophene derivatives. For example, a range of synthesized thiophene derivatives was screened for antiarrhythmic, serotonin antagonist, and antianxiety activities, showing high activity compared to standard drugs such as procaine amide, lidocaine, diazepam, and buspirone . These findings suggest that thiophene derivatives have the potential to be developed into effective therapeutic agents for various conditions.

科学研究应用

杂环合成和生物活性

尽管没有直接提及,但该化合物在结构上与涉及噻吩-2-羧酰胺衍生物的各种杂环合成工作有关。研究探索了使用噻吩-2-羧酰胺衍生物合成新的抗生素和抗菌药物。这些化合物作为针对革兰氏阳性菌和革兰氏阴性菌的抗生素表现出显着的潜力,表明具有广泛的生物活性(G. Ahmed, 2007)。

抗惊厥特性和氢键

对与指定化合物具有相同官能团的抗惊厥烯胺酮的研究表明氢键在其活性中至关重要。这些化合物显示出开发新的抗惊厥药物的潜力,对其晶体结构的详细分析提供了对其相互作用和作用机制的见解(M. Kubicki, H. Bassyouni, P. W. Codding, 2000)。

杀幼虫特性

已合成与拟除虫菊酯相关的环丙基羧酰胺衍生物,并评估了它们对蚊子幼虫的杀幼虫特性。这项研究表明有潜力开发具有增强杀幼虫活性的新化合物,有助于控制蚊媒疾病(W. Taylor, T. Hall, D. Vedres, 1998)。

抗菌和抗真菌活性

噻吩-3-羧酰胺衍生物已显示出显着的抗菌和抗真菌活性。这些化合物的结构分析,包括它们的分子构象和缺乏显着的分子间相互作用,表明了一种可以利用来开发新的抗菌剂的作用机制(Vasu, K. Nirmala, A. R. Choudhury, S. Mohan, J. Saravanan, T. Narasimhamurthy, 2003)。

有机催化的合成

研究用于合成噻吩衍生物的有机催化水性条件突出了化学合成的新方法。这些方法允许高效、环保地合成噻吩衍生物,包括羧酰胺变体,为药物开发和其他应用开辟了新途径(M. S. Abaee, Somaye Cheraghi, 2013)。

抗增殖活性

已研究与 N-[4-(1-{[(3-甲基丁基)氨基]羰基}环丙基)苯基]噻吩-2-羧酰胺在结构上相关的化合物对癌细胞系的抗增殖活性。此类研究对于发现能够抑制癌细胞生长的新的治疗剂至关重要(J. Lu, J. Zhao, Ming Sun, X. Ji, Pei Huang, H. Ge, 2021)。

属性

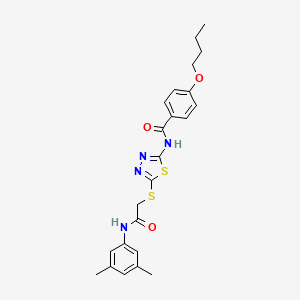

IUPAC Name |

N-(2,5-difluorophenyl)-2-(2-ethylquinazolin-4-yl)oxyacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15F2N3O2/c1-2-16-21-14-6-4-3-5-12(14)18(23-16)25-10-17(24)22-15-9-11(19)7-8-13(15)20/h3-9H,2,10H2,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYAQYCZBYHBBGW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=CC=CC=C2C(=N1)OCC(=O)NC3=C(C=CC(=C3)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15F2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,5-difluorophenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3,5-dimethylisoxazole-4-carboxamide](/img/structure/B3007883.png)

![4-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine;dihydrochloride](/img/structure/B3007887.png)

![Tert-butyl ((4-(aminomethyl)bicyclo[2.2.2]octan-1-yl)methyl)carbamate](/img/structure/B3007889.png)

![(Z)-ethyl 2-(2-((1-ethyl-1H-pyrazole-3-carbonyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B3007890.png)

![2-[6-fluoro-3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-phenylacetamide](/img/structure/B3007891.png)

![N-[(2-chlorophenyl)(cyano)methyl]-4-(pyridin-3-yloxy)butanamide](/img/structure/B3007893.png)

![2-Cyclopropyl-4-[4-(5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidine](/img/structure/B3007895.png)

![(E)-4-(Dimethylamino)-N-[(4-methylphenyl)methyl]-N-prop-2-ynylbut-2-enamide](/img/structure/B3007896.png)

![2-((6-(benzo[d][1,3]dioxol-5-ylmethyl)-1-ethyl-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-phenylacetamide](/img/structure/B3007901.png)

![2-(1-Bicyclo[2.2.1]heptanyl)ethanamine;hydrochloride](/img/structure/B3007902.png)

![N-[4-(difluoromethylsulfonyl)phenyl]-2-methoxy-5-morpholin-4-ylsulfonylbenzamide](/img/structure/B3007903.png)